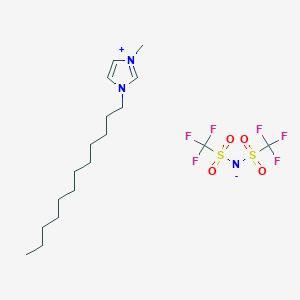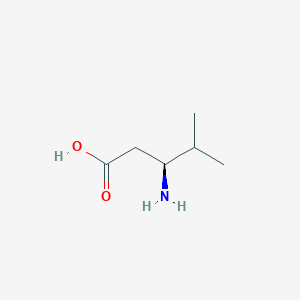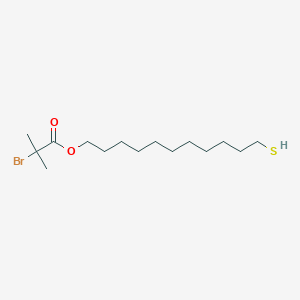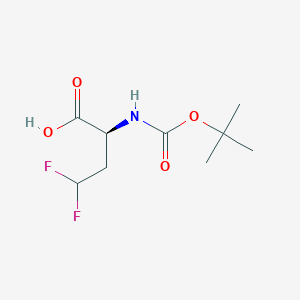
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid
Übersicht
Beschreibung
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and its presence in this molecule suggests its utility in the synthesis of complex amino acid derivatives or peptides.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids can be complex, with chiral centers that are crucial for their biological activity. For example, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was determined using X-ray diffraction, revealing the presence of inter and intramolecular hydrogen bonds and a chiral center at C9 . This information is valuable for understanding the three-dimensional arrangement of atoms in this compound and its potential interactions in chemical reactions.
Chemical Reactions Analysis
Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including acylation, reduction, and metal-catalyzed reactions. For instance, (S)-3-tert-Butoxycarbonylamino-1-nitro-2-oxo-4-phenylbutan was converted to a diastereomerically enriched amino alcohol by catalytic hydrogenation or reduction followed by hydrogenation, which is a component of the HIV protease inhibitor VX-478 . These reactions highlight the reactivity of the Boc-protected amino group and the potential transformations that this compound might undergo.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid, while not directly studied, is closely related to compounds that have been extensively researched. For example, studies on similar compounds, such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, have explored their properties and synthesis methods, often focusing on their potential as intermediates in chemical reactions (Linder, Steurer, & Podlech, 2003).
Building Blocks for Drug Synthesis
Compounds like this compound often serve as chiral building blocks in the synthesis of complex drug molecules. For instance, they have been used in synthesizing potent HIV protease inhibitors, demonstrating their significance in the development of antiviral therapies (Ikunaka, Matsumoto, & Nishimoto, 2002).
Applications in Biochemistry and Molecular Biology
These compounds are also utilized in biochemistry and molecular biology research. For example, their incorporation into growth hormone secretagogues has resulted in new analogs with increased in vitro potency and improved in vivo efficacy (Li et al., 2008).
Biocompatible Polymers and Drug Delivery
Furthermore, related compounds have been explored for producing biocompatible polymers and as potential drug delivery carriers. This demonstrates the versatility and applicability of such compounds in various scientific research areas, including materials science and pharmaceuticals (Tsai, Wang, & Darensbourg, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBCNDXKDPDT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692982 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467442-20-2 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



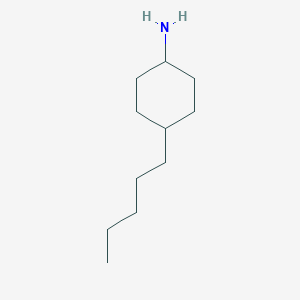
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
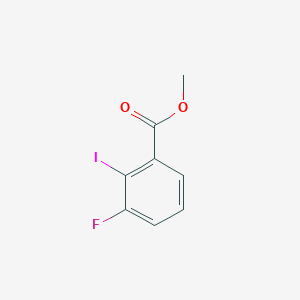

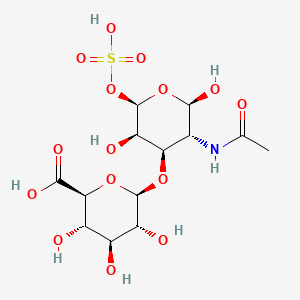
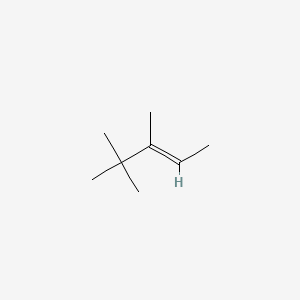
![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

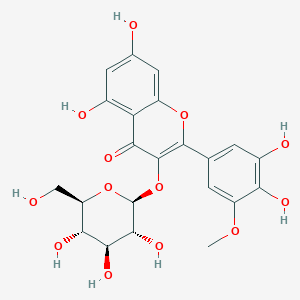

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
